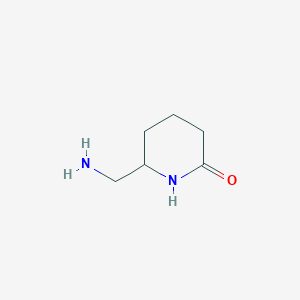

6-(Aminomethyl)piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(aminomethyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-4-5-2-1-3-6(9)8-5/h5H,1-4,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOKAABYNKJTSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Aminomethyl Piperidin 2 One and Its Derivatives

Direct Synthesis Approaches for the Core Structure

The direct construction of the 6-(aminomethyl)piperidin-2-one backbone is a primary focus in synthetic organic chemistry, with several strategies developed to achieve this goal efficiently.

One-Pot Synthetic Protocols

One-pot syntheses offer an efficient and atom-economical approach to complex molecules by combining multiple reaction steps in a single reaction vessel, thereby avoiding the isolation and purification of intermediates. While specific one-pot protocols for the direct synthesis of this compound are not extensively detailed in the reviewed literature, related methodologies for similar piperidin-2-one structures have been established. For instance, a one-pot, three-component reaction has been utilized for the synthesis of highly functionalized piperidines, demonstrating the feasibility of such convergent approaches. researchgate.netsemanticscholar.org An organophotocatalysed [1 + 2 + 3] strategy has also been developed for the one-step synthesis of diverse 2-piperidinone derivatives from readily available starting materials, showcasing the potential for modern synthetic methods to access this scaffold. nih.gov These examples suggest that a similar convergent strategy for this compound could be envisioned, potentially involving a Michael addition, cyclization, and amination cascade.

Multi-Step Synthesis Pathways from Precursors

Multi-step synthesis provides a more traditional and often more controllable route to target molecules, allowing for the careful introduction of functional groups and stereocenters. A plausible multi-step synthesis of this compound can be conceptualized starting from precursors like L-lysine, which contains the requisite carbon and nitrogen framework. The synthesis could involve the cyclization of a protected lysine (B10760008) derivative to form the piperidin-2-one ring, followed by manipulation of the side chain to reveal the aminomethyl group.

Another potential precursor is 2-piperidone-6-carbonitrile. This intermediate could be synthesized and subsequently reduced to afford the target aminomethyl functionality. The synthesis of various substituted piperidines often involves the construction of the six-membered ring from acyclic starting materials through intra- or intermolecular reactions. researchgate.net

Hydrogenation and Reduction Strategies

Hydrogenation and reduction reactions are fundamental transformations in the synthesis of saturated heterocycles like piperidin-2-one. The catalytic hydrogenation of corresponding unsaturated precursors, such as pyridine (B92270) derivatives, is a common and efficient method for obtaining piperidines. chemrxiv.orgliverpool.ac.ukabo.firesearchgate.netnih.gov For instance, the hydrogenation of functionalized pyridines can be achieved using various catalysts, including rhodium oxide and platinum oxide, often under mild conditions. liverpool.ac.ukresearchgate.net

Specifically for the synthesis of this compound, a key step could involve the reduction of a nitrile group in a precursor molecule like 2-piperidone-6-carbonitrile. This transformation would yield the desired primary amine.

| Precursor | Reagents and Conditions | Product | Reference |

| Substituted Pyridines | H₂, Rh₂O₃, mild conditions | Substituted Piperidines | liverpool.ac.uk |

| Substituted Pyridines | H₂, PtO₂, 50-70 bar | Piperidine (B6355638) derivatives | researchgate.net |

| Pyridine | Electrocatalytic hydrogenation | Piperidine | nih.gov |

Radical-Mediated Cyclization Techniques

Radical cyclization reactions offer a powerful tool for the construction of cyclic systems, including the piperidin-2-one scaffold. These reactions often proceed under mild conditions and can tolerate a variety of functional groups. While specific examples for the direct synthesis of this compound via radical cyclization are not prominent, the synthesis of substituted piperidones through radical-ionic cascade processes has been reported. nih.gov For example, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been shown to produce 2,4-disubstituted piperidines with high diastereoselectivity. nih.gov These methodologies highlight the potential of radical-based strategies for accessing the this compound core, likely through the cyclization of an acyclic precursor containing the necessary aminomethyl side chain or a masked equivalent.

Enantioselective Synthesis of this compound

The development of enantioselective methods to access chiral this compound is of significant interest due to the prevalence of chiral piperidine motifs in pharmaceuticals.

Chiral Auxiliaries and Catalytic Asymmetric Methods

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in chemical transformations. In the context of piperidin-2-one synthesis, a chiral auxiliary can be temporarily attached to the starting material to direct the formation of a specific stereoisomer. For example, D-arabinopyranosylamine has been employed as a chiral auxiliary in the stereoselective synthesis of 2-substituted dehydropiperidinones, which can be further transformed into variously disubstituted piperidine derivatives. researchgate.net

In addition to chiral auxiliaries, catalytic asymmetric methods have emerged as a more efficient and atom-economical approach to enantiomerically enriched compounds. Asymmetric phase-transfer catalysis has been successfully applied to the α-alkylation of N-diarylvinyl-protected 3-arylpiperidin-2-ones, affording enantioenriched products with a quaternary stereocenter. thieme-connect.com Furthermore, one-pot asymmetric catalytic approaches have been developed for the synthesis of related piperazin-2-ones and morpholin-2-ones, demonstrating the power of this strategy for accessing chiral heterocyclic scaffolds. acs.orgnih.gov Transaminases have also been utilized in the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, showcasing the potential of biocatalysis in this field. nih.gov

| Method | Catalyst/Auxiliary | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Phase-Transfer Catalysis | Chiral Phase-Transfer Catalyst | N-diarylvinyl-protected 3-arylpiperidin-2-ones | Enantioenriched 3,3-disubstituted piperidin-2-ones | High | thieme-connect.com |

| One-Pot Asymmetric Catalysis | Quinine-derived Urea | Aldehydes, (phenylsulfonyl)acetonitrile, etc. | 3-Aryl/alkyl piperazin-2-ones | up to 99% | acs.orgnih.gov |

| Chiral Auxiliary | D-arabinopyranosylamine | Danishefsky's diene, aldimines | N-arabinosyl dehydropiperidinones | High diastereoselectivity | researchgate.net |

| Biocatalysis | Transaminases | ω-chloroketones | 2-Substituted piperidines | >95% | nih.gov |

Synthesis from Chiral Precursors (e.g., Amino Acids, Natural Products)

The synthesis of enantiomerically pure piperidine derivatives frequently employs the "chiral pool," leveraging the inherent stereochemistry of readily available natural products like amino acids. whiterose.ac.uk L-lysine, with its δ-amino group and α-carboxylate, serves as a logical precursor for this compound. A common strategy involves the selective protection of the α- and ε-amino groups, followed by lactamization to form the piperidin-2-one ring. For instance, (S)-pipecolic acid, a cyclic amino acid, can be converted to its corresponding amide, which is then reduced to yield (S)-2-(aminomethyl)piperidine. nih.gov A similar approach starting from D-pipecolinic acid provides the (R)-enantiomer. nih.gov

Another established route begins with chiral aziridines, which can be elaborated from commercially available materials like (2S)-hydroxymethylaziridine. rsc.org These strained heterocycles can undergo stereospecific ring-opening and subsequent cyclization reactions to construct the piperidine core. For example, a chiral aziridine (B145994) decorated with an appropriate side chain can undergo a one-pot sequence of reactions, including reductive ring-opening and intramolecular reductive amination, to yield cis-2,6-disubstituted piperidines with high stereoselectivity. rsc.org

The following table summarizes synthetic routes starting from chiral precursors.

| Starting Material | Key Steps | Product | Reference |

| D-Pipecolinic acid | Amide formation, Reduction with LiAlH₄ | (R)-2-(Aminomethyl)piperidine | nih.gov |

| (2S)-Hydroxymethylaziridine | Oxidation, Wittig olefination, Grignard reaction, One-pot reductive cyclization | cis-2,6-Disubstituted piperidines | rsc.org |

| L-Serine | Conjugate addition of derived organozinc reagents to enones, Reductive cyclization | 2,6-Disubstituted piperidines | whiterose.ac.uk |

Stereochemical Control in Ring Formation and Aminomethyl Group Introduction

Achieving precise stereochemical control is paramount in the synthesis of this compound and its derivatives. The relative and absolute stereochemistry of substituents on the piperidine ring significantly influences biological activity. Various strategies have been developed to control stereochemistry during both the formation of the heterocyclic ring and the introduction of the aminomethyl side chain.

One powerful method involves the diastereoselective hydrogenation of a piperidine precursor. whiterose.ac.uk The choice of protecting group on the ring nitrogen can influence the facial selectivity of the hydrogenation. For instance, hydrogenation of N-trifluoroacetyl (TFA) protected piperidines has been shown to be more stereoselective than that of the corresponding N-tert-butoxycarbonyl (Boc) protected derivatives. whiterose.ac.uk In some cases, hydrogenation of a precursor in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) can exclusively yield the cis-diastereoisomer. whiterose.ac.uk

Intramolecular reactions are also key to establishing stereocenters. Acyclic stereocontrol can be used to set the stereochemistry in a linear precursor, which is then transferred to the cyclic product during a ring-closing reaction. mdma.ch For example, an intramolecular reductive amination of a 6-oxoamino acid derivative can proceed with high diastereoselectivity, controlled by the existing stereocenters in the acyclic chain. whiterose.ac.uk Similarly, a key nitro-Mannich reaction has been used to establish the C5/C6 relative stereochemistry in the synthesis of piperazin-2-ones, a strategy applicable to piperidinone synthesis. beilstein-journals.org

Modern catalytic methods also offer excellent stereocontrol. A boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes has been developed to deliver polysubstituted piperidines with high yield and diastereoselectivity. nih.gov This method allows for the construction of densely functionalized piperidine rings that are otherwise difficult to access. nih.gov

Functionalization and Derivatization Strategies

The this compound scaffold possesses three key sites for chemical modification: the primary aminomethyl group, the lactam nitrogen, and the carbon backbone of the piperidinone ring. This versatility allows for the generation of large libraries of derivatives for various applications.

Alkylation and Acylation Reactions of the Aminomethyl Group

The primary amine of the aminomethyl group is a nucleophilic handle readily amenable to a wide range of functionalization reactions.

Alkylation: The amine can undergo mono- or di-alkylation with various alkyl halides or through reductive amination with aldehydes and ketones. For example, exhaustive alkylation of 2-(aminomethyl)piperidine (B33004) with tert-butyl bromoacetate (B1195939) has been used to synthesize polydentate ligands. nih.gov

Acylation: Acylation with acid chlorides, anhydrides, or activated esters yields a diverse array of amides. This is a common strategy for linking the piperidinone scaffold to other molecular fragments. Palladium-catalyzed aminocarbonylation represents a more advanced method for forming amide bonds, specifically producing 2-ketocarboxamides. mdpi.com

Other Reactions: The amine can also be converted into ureas, thioureas, sulfonamides, and carbamates, further expanding the chemical space of accessible derivatives. nih.gov

Modifications of the Piperidinone Ring Nitrogen

The secondary amine (lactam nitrogen) within the piperidinone ring can also be functionalized, although its reactivity is attenuated compared to the exocyclic primary amine.

Protection/Alkylation: The lactam nitrogen is commonly protected with groups like Boc (tert-butoxycarbonyl) to modulate reactivity during synthetic sequences. youtube.com It can also be alkylated under appropriate basic conditions to introduce substituents. Reductive alkylation using aldehydes like formalin or acetaldehyde (B116499) is an effective method for introducing methyl and ethyl groups, respectively. nih.gov

Arylation: N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Introduction of Substituents on the Piperidinone Core

Modifying the carbon framework of the piperidinone ring allows for fine-tuning of the molecule's spatial and electronic properties.

α-Functionalization: The carbon atom alpha to the carbonyl group (C3) can be functionalized via its enolate. For example, an N-Boc protected piperidin-2-one can be treated with a strong base like lithium diisopropylamide (LDA) to generate the enolate, which can then react with electrophiles such as phenylselenyl chloride. youtube.com The resulting selanyl (B1231334) derivative can be eliminated to introduce an α,β-double bond, which serves as a handle for further reactions. youtube.com

Functionalization at Other Positions: Chiral 2-substituted-6-methyl-2,3-dihydropyridinones can undergo selective C5 iodination, enabling the installation of additional functional groups at this position through cross-coupling reactions. rsc.orgnih.gov This highlights the potential for regioselective functionalization of the piperidinone core.

The following table showcases examples of derivatization strategies.

| Reaction Type | Reagents/Conditions | Functional Group Modified | Resulting Structure | Reference |

| Alkylation | tert-Butyl bromoacetate | Aminomethyl group | N,N-Bis(alkoxycarbonylmethyl) derivative | nih.gov |

| Protection | Boc anhydride (B1165640) (Boc₂O), DMAP | Piperidinone nitrogen | N-Boc-piperidin-2-one | youtube.com |

| α-Selenylation | LDA, Phenylselenyl chloride | C3 of piperidinone core | 3-(Phenylselanyl)piperidin-2-one | youtube.com |

| Iodination | I₂, Pyridine | C5 of dihydropyridinone | 5-Iodo-dihydropyridinone | rsc.org |

Formation of Conjugates and Hybrid Molecules

The chemical handles on the this compound scaffold make it an ideal building block for the creation of conjugates and hybrid molecules, combining its structural features with other bioactive moieties. nih.gov The goal is often to enhance biological activity, improve pharmacokinetic properties, or create multifunctional molecules.

The primary aminomethyl group is particularly useful for conjugation. It can form a stable amide bond with a carboxylic acid group on another molecule, such as an amino acid, peptide, or a heterocyclic drug. mdpi.com For instance, the synthesis of conjugates like GnRH-doxorubicin often involves forming an amide link between an amine on one molecule and a carboxylate on the other. mdpi.com Similarly, the aminomethyl group of the piperidinone could be coupled to the C-terminus of a peptide or the side chain of an acidic amino acid like aspartic acid.

Complex hybrid molecules have been constructed where a substituted piperidine is linked to an indole (B1671886) carboxamide, which is in turn connected to a pyridinone moiety. nih.govresearchgate.net This modular approach allows for the systematic exploration of structure-activity relationships by varying each component of the hybrid molecule. The conjugation of bioactive molecules to peptides can facilitate passage across cell membranes, leading to enhanced activity. nih.gov

Chemical Reactivity and Transformation of 6 Aminomethyl Piperidin 2 One

Reactions Involving the Aminomethyl Group

The primary amine of the aminomethyl group is a potent nucleophile and a site for various chemical modifications. Its reactivity is characteristic of primary alkylamines, enabling transformations such as nucleophilic additions, condensations, and acylations.

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a strong nucleophile, readily participating in reactions with electrophilic centers. This nucleophilicity is fundamental to many of its transformations. For instance, it can undergo N-alkylation with alkyl halides or participate in nucleophilic aromatic substitution reactions. nih.gov The reaction mechanism for nucleophilic substitution often involves the amine acting as the incoming nucleophile, displacing a leaving group from the electrophile. nih.gov In some cases, particularly in aromatic systems, these reactions can be base-catalyzed, where a second molecule of the amine can act as a base to deprotonate the intermediate addition complex. nih.govrsc.org

Common amine transformations include:

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines. This is a widely used method for C-N bond formation. nih.gov

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

These transformations are crucial for building more complex molecular architectures based on the 6-(aminomethyl)piperidin-2-one scaffold.

A hallmark reaction of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.org This reversible, acid-catalyzed reaction begins with the nucleophilic attack of the aminomethyl group on the carbonyl carbon of an aldehyde or ketone. libretexts.org This is followed by a proton transfer to form a tetrahedral intermediate called a carbinolamine. libretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of an iminium ion, which then loses a proton to yield the final imine product. libretexts.org

The general reaction is as follows: R-CHO + H₂N-CH₂-(C₅H₈NO) → R-CH=N-CH₂-(C₅H₈NO) + H₂O

This reaction is versatile and has been demonstrated with a wide array of carbonyl compounds. The synthesis of Schiff bases can often be achieved by simply refluxing the primary amine and the carbonyl compound in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. ijacskros.comderpharmachemica.com Piperidine (B6355638) itself is sometimes used as a catalyst in Schiff base formation. nih.gov

| Reactant 1 (Amine) | Reactant 2 (Carbonyl Compound) | Product Type | Typical Conditions |

| Primary Amine (e.g., this compound) | Aromatic Aldehyde (e.g., Benzaldehyde) | Aromatic Imine (Schiff Base) | Ethanol, reflux, catalytic acid |

| Primary Amine (e.g., this compound) | Aliphatic Ketone (e.g., Acetone) | Aliphatic Imine (Schiff Base) | Methanol, 60-70°C |

| Primary Amine (e.g., this compound) | Furfuraldehyde | Heterocyclic Imine (Schiff Base) | Ethanol, reflux |

This table illustrates the types of imines that can be formed from the reaction of a primary amine, such as the one in this compound, with various carbonyl compounds, based on general procedures for Schiff base synthesis. ijacskros.comderpharmachemica.com

The primary aminomethyl group readily reacts with carboxylic acids and their derivatives, such as acid chlorides and anhydrides, to form stable amide bonds. nih.gov This reaction is one of the most important in organic chemistry and drug discovery. acgpubs.org The direct reaction with a carboxylic acid typically requires coupling agents (e.g., EDC.HCl) and a base (e.g., DMAP) to activate the carboxylic acid. acgpubs.org Alternatively, conversion of the carboxylic acid to a more reactive species like an acyl chloride allows for a more direct and often higher-yielding reaction with the amine.

The general reaction with an acyl chloride is: R-COCl + H₂N-CH₂-(C₅H₈NO) → R-CONH-CH₂-(C₅H₈NO) + HCl

This transformation is fundamental for attaching various acyl groups to the this compound molecule, enabling the synthesis of a wide array of derivatives with potentially diverse properties. google.comrsc.org

| Acylating Agent | Product |

| Acetic Anhydride (B1165640) | N-acetyl derivative |

| Benzoyl Chloride | N-benzoyl derivative |

| Chromone-2-carboxylic acid | Chromone-2-carboxamide derivative |

| Phenylmethyl chloroformate | Benzyl carbamate (B1207046) derivative |

This table shows examples of amide and carbamate products resulting from the reaction of a primary amine with various acylating agents. acgpubs.orggoogle.com

Reactivity of the Piperidinone Ring System

The piperidinone ring contains a lactam functionality, which is a cyclic amide. The reactivity of this ring system is centered on the amide group, particularly the carbonyl carbon, and the adjacent C-N bond.

The carbonyl group of the lactam in this compound is less electrophilic than a ketone carbonyl due to the resonance delocalization of the nitrogen lone pair. However, it can still undergo certain reactions, most notably reduction.

Reduction: The lactam carbonyl can be completely reduced to a methylene (B1212753) group (–CH₂–) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction effectively converts the this compound into the corresponding substituted piperidine, specifically 2-(aminomethyl)piperidine (B33004). This transformation from a lactam to a cyclic amine is a key step in the synthesis of many piperidine-based compounds. nih.gov

Condensation: While less common than with ketones, condensation reactions can occur at the α-carbon to the lactam carbonyl. These reactions, akin to the Aldol (B89426) condensation, typically require a strong base to deprotonate the α-carbon, generating an enolate that can then react with an electrophile, such as an aldehyde. uit.no Such functionalization allows for the introduction of substituents at the C-3 position of the piperidinone ring.

The structural integrity of the piperidinone ring can be compromised under certain conditions, leading to ring-opening. Conversely, ring-closing reactions are fundamental to its synthesis.

Ring-Opening: The amide bond within the lactam can be cleaved through hydrolysis under either acidic or basic conditions. This ring-opening reaction results in the formation of a δ-amino acid, specifically 5-amino-6-(aminomethyl)hexanoic acid. This hydrolytic cleavage is a characteristic reaction of amides. Photooxidation has also been explored as a mild method for the ring-opening of N-substituted piperidines to yield aminoaldehydes. researchgate.net

Ring-Closing: The synthesis of the piperidinone ring often involves an intramolecular cyclization. A common strategy is the intramolecular reductive amination of a δ-keto-amino compound or a related precursor. whiterose.ac.uk For instance, the cyclization of halogenated amides can be induced to form the piperidine ring. nih.gov Ring-closing metathesis (RCM) is another powerful technique used in the synthesis of piperidine and pyrrolidine (B122466) rings, highlighting the importance of cyclization strategies in forming these heterocycles. researchgate.net These methods underscore the thermodynamic favorability of forming the six-membered piperidinone ring from a suitable acyclic precursor.

Electrophilic and Nucleophilic Additions to the Ring

The piperidin-2-one ring system is susceptible to both electrophilic and nucleophilic attacks, primarily centered around the amide bond and the alpha-carbon to the carbonyl group.

Electrophilic Additions: While the lactam nitrogen is generally less reactive than a free amine due to the delocalization of its lone pair into the carbonyl group, it can still undergo reactions with strong electrophiles. Protonation of the carbonyl oxygen can activate the lactam ring, making the nitrogen more susceptible to electrophilic attack. However, the presence of the basic aminomethyl group can complicate reactions by competing for the electrophile.

Nucleophilic Additions: The carbonyl carbon of the lactam is a key site for nucleophilic attack. This can lead to ring-opening reactions under harsh conditions (e.g., strong acid or base hydrolysis). More synthetically useful are additions that maintain the ring structure. For instance, reduction of the lactam carbonyl to an amine can be achieved using powerful reducing agents like lithium aluminum hydride, transforming the piperidin-2-one into a piperidine derivative.

Furthermore, the C6 position, being adjacent to the nitrogen, can be involved in reactions. The formation of an enolate or a related nucleophilic species at the C3 or C5 position through deprotonation can facilitate conjugate addition reactions to α,β-unsaturated lactams, although this is less direct to the core ring structure of the parent this compound without prior modification. Research on related piperidin-2-one systems has demonstrated that the stereoselectivity of nucleophilic additions can be influenced by substituents on the ring, offering a pathway to control the stereochemistry of the products. A multicomponent reaction involving Michael acceptors, pyridinium (B92312) ylides, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) has been shown to produce highly substituted piperidin-2-ones with a high degree of diastereoselectivity hse.ru. This cascade reaction, involving Michael and Mannich additions followed by cyclization, highlights the potential for complex stereocontrolled transformations of the piperidin-2-one core hse.ru.

The reactivity of the lactam can be significantly influenced by its conformation. Studies on bridged twisted lactams have shown that distortion of the amide bond can lead to remarkably stable tetrahedral intermediates upon nucleophilic addition nih.gov. While this compound is a standard lactam, this principle underscores the importance of ring conformation in dictating the outcome of nucleophilic attacks.

Stereoselective Transformations of this compound

The presence of a stereocenter at the C6 position makes this compound a valuable chiral building block. Stereoselective transformations can be broadly categorized into two approaches: reactions that create new stereocenters with a defined relationship to the existing one (diastereoselective reactions) and methods to resolve a racemic mixture or synthesize an enantiomerically pure form of the compound (enantioselective synthesis).

Diastereoselective Reactions: The existing stereocenter at C6 can direct the stereochemical outcome of reactions at other positions on the ring or on the aminomethyl side chain. For example, in the synthesis of 2,5,6-trisubstituted piperidines, the stereochemistry of nucleophilic additions to a related 2H-pyridinone system was found to be highly specific, leading to pure diastereomeric products acs.org. The steric bulk of substituents on the nitrogen atom can effectively shield one face of the molecule, directing incoming reagents to the opposite face acs.org. This principle can be applied to diastereoselective alkylations or other modifications of the piperidin-2-one ring in this compound, assuming appropriate N-protection.

Research on the functionalization of piperidine derivatives has shown that catalyst control can achieve site-selective and stereoselective C-H functionalization at various positions of the piperidine ring nih.govnsf.gov. While not directly demonstrated on this compound, these rhodium-catalyzed C-H insertion and cyclopropanation reactions offer a powerful strategy for introducing new functional groups with high levels of stereocontrol nih.govnsf.gov.

Enantioselective Synthesis: The synthesis of enantiomerically pure this compound or its derivatives is of significant interest. Asymmetric synthesis of substituted piperidines has been achieved through various methods, including those starting from chiral amines nih.govrsc.org. One approach involves an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction to produce enantiopure piperidines nih.govrsc.org. Another powerful strategy is the biomimetic organocatalytic asymmetric synthesis, which has been used to prepare piperidine-type alkaloids nih.gov.

Furthermore, synthetic versatility has been demonstrated starting from chiral 2-substituted-6-methyl-2,3-dihydropyridinones, which are accessible through asymmetric vinylogous Mannich reactions rsc.org. These intermediates can be elaborated into a variety of chiral multi-substituted piperidine-based compounds rsc.org. One-pot multiple reactions, such as the stereoselective synthesis of cis-2,6-disubstituted piperidine alkaloids from chiral aziridines, also represent a highly efficient strategy for constructing stereochemically defined piperidine rings rsc.org.

The following table summarizes some of the stereoselective transformations that are conceptually applicable to the this compound scaffold based on studies of related systems.

| Transformation | Reagents/Conditions | Stereochemical Outcome | Reference |

| Diastereoselective Michael Addition | Cuprate reagents on a related 2H-pyridinone | Highly diastereospecific | acs.org |

| Diastereoselective C-H Functionalization | Rhodium catalysts (e.g., Rh2(R-TPPTTL)4) | High diastereoselectivity | nih.govnsf.gov |

| Enantioselective NAE Condensation | Chiral amines, nitroalkenes, enones | High enantiomeric excess | nih.govrsc.org |

| Asymmetric Vinylogous Mannich Reaction | Chiral dienolates and imines | Access to chiral dihydropyridinone precursors | rsc.org |

| One-pot Asymmetric Synthesis | Chiral aziridines, sequential hydrogenations | High stereoselectivity for cis-piperidines | rsc.org |

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 6-(Aminomethyl)piperidin-2-one, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's conformation.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the piperidin-2-one ring and the aminomethyl substituent. The chemical shifts are influenced by the electron-withdrawing effect of the amide carbonyl group and the electronegativity of the nitrogen atoms.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C-2) is expected to resonate at a significantly downfield chemical shift, characteristic of an amide. The other carbon atoms of the piperidine (B6355638) ring and the aminomethyl group will appear at chemical shifts typical for aliphatic amines and amides.

Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 2.20-2.35 | m | |

| H-4 | 1.80-1.95 | m | |

| H-5 | 1.60-1.75 | m | |

| H-6 | 3.30-3.45 | m | |

| -CH₂-NH₂ | 2.80-2.95 | m | |

| -NH₂ | 1.50-2.50 | br s | |

| N-H (amide) | 7.50-8.50 | br s |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (C=O) | 175.0-178.0 |

| C-3 | 30.0-33.0 |

| C-4 | 21.0-24.0 |

| C-5 | 28.0-31.0 |

| C-6 | 50.0-55.0 |

| -CH₂-NH₂ | 43.0-46.0 |

Two-dimensional NMR techniques are instrumental in confirming the structural assignments of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar coupling network between adjacent protons. Key expected correlations include those between H-3 and H-4, H-4 and H-5, and H-5 and H-6. Additionally, coupling between the H-6 proton and the protons of the aminomethyl side chain would be observed, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting each proton signal (except for the exchangeable NH and NH₂ protons) to its corresponding carbon signal in the ¹³C NMR spectrum, thus confirming the assignments made from the one-dimensional spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For this compound, key HMBC correlations would be expected from the H-3 and N-H protons to the carbonyl carbon (C-2), and from the protons of the aminomethyl group (-CH₂) to C-6 of the piperidine ring.

The piperidine ring can exist in various conformations, with the chair form being the most stable. For 6-substituted piperidin-2-ones, the substituent at the C-6 position can adopt either an axial or an equatorial orientation. The preferred conformation is influenced by steric and electronic factors.

Analysis of the coupling constants in the ¹H NMR spectrum, particularly the vicinal coupling constants (³J), can provide valuable information about the dihedral angles between adjacent protons and thus the ring's conformation. For instance, a large coupling constant between H-5 and H-6 would suggest a trans-diaxial relationship, which is characteristic of a chair conformation where both protons are in axial positions. The presence of the planar amide group within the ring introduces some distortion from a perfect chair conformation. Computational modeling studies on similar N-acylpiperidines suggest that a substituent at the 2-position (analogous to the 6-position in this case) is often forced into an axial orientation due to pseudoallylic strain nih.gov. The conformational preference of the aminomethyl group in this compound would be a balance between minimizing steric interactions and stabilizing electronic effects.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In positive ion mode ESI-MS, the compound is expected to be readily protonated, primarily at the basic nitrogen of the aminomethyl group, to form the pseudomolecular ion [M+H]⁺. The accurate mass of this ion can be used to confirm the elemental composition of the molecule. For C₆H₁₂N₂O, the expected monoisotopic mass of the [M+H]⁺ ion is approximately 129.1028.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.

The fragmentation of amides often involves cleavage of the amide bond nih.gov. For piperidine alkaloids, common fragmentation pathways include the loss of small neutral molecules such as water or ammonia (B1221849), and cleavage of the piperidine ring.

For the [M+H]⁺ ion of this compound, several fragmentation pathways can be postulated:

Loss of ammonia (NH₃): A primary fragmentation pathway is likely the loss of ammonia from the protonated aminomethyl group, leading to a fragment ion at m/z 112.

Ring-opening and subsequent fragmentation: Cleavage of the amide bond within the ring could initiate a series of fragmentation events.

Cleavage of the C-C bond between the ring and the side chain: This would result in the loss of a CH₂NH₂ radical, though this is less common in ESI-MS/MS compared to neutral losses. A more likely scenario is the cleavage that leads to the formation of the piperidin-2-one ring fragment ion or the aminomethyl cation.

Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺)

| m/z of Fragment Ion | Proposed Neutral Loss / Fragment Structure |

| 112 | [M+H - NH₃]⁺ |

| 99 | [Piperidin-2-one + H]⁺ |

| 84 | Ring fragmentation product |

| 70 | Ring fragmentation product |

| 30 | [CH₂NH₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its constituent functional groups: a secondary amide (lactam), a primary amine, and aliphatic carbon-hydrogen bonds within the piperidine ring.

Due to the limited availability of direct experimental spectra for this compound, an analysis of the expected spectral features can be inferred from the known spectra of related compounds such as piperidin-2-one and various aminopiperidine derivatives.

The key functional groups and their expected vibrational frequencies are:

Amine N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct stretching vibrations in the region of 3400-3250 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. The presence of two bands in this region is a strong indicator of a primary amine.

Lactam N-H Stretching: The secondary amine within the lactam ring will exhibit a single N-H stretching band, typically in the range of 3350-3180 cm⁻¹. This band is often broad due to hydrogen bonding.

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂) groups of the piperidine ring will give rise to C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ region.

Lactam C=O Stretching: A strong and sharp absorption band corresponding to the carbonyl (C=O) stretching of the lactam ring is a prominent feature. For a six-membered lactam (δ-valerolactam), this band is typically observed around 1650 cm⁻¹. The exact position can be influenced by hydrogen bonding.

N-H Bending: The primary amine group will also display a scissoring (bending) vibration in the 1650-1580 cm⁻¹ region. This band can sometimes overlap with the C=O stretching band. The lactam N-H bending vibration is typically found in the 1570-1515 cm⁻¹ range.

An interactive data table summarizing these expected IR absorption bands is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Asymmetric Stretch | 3400-3300 | Medium |

| Primary Amine | N-H Symmetric Stretch | 3330-3250 | Medium |

| Lactam Amine | N-H Stretch | 3350-3180 | Medium, often broad |

| Aliphatic C-H | C-H Stretch | 2950-2850 | Medium to Strong |

| Lactam Carbonyl | C=O Stretch | ~1650 | Strong, Sharp |

| Primary Amine | N-H Bend (Scissoring) | 1650-1580 | Medium to Variable |

| Lactam Amine | N-H Bend | 1570-1515 | Medium |

X-ray Crystallography for Solid-State Structure Determination

For comparison, the crystal structure of the parent piperidine molecule has been determined. It crystallizes in the monoclinic space group P2₁/c iucr.org. The presence of the aminomethyl and oxo substituents in this compound would significantly influence the crystal packing due to the potential for extensive hydrogen bonding, likely leading to a different space group and unit cell parameters. The determination of these parameters for the title compound would require experimental single-crystal X-ray diffraction analysis.

Below is an interactive data table with the unit cell parameters for piperidine as a reference.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Piperidine | Monoclinic | P2₁/c | 6.136 | 10.941 | 8.583 | 90 | 105.78 | 90 |

The piperidine ring is known to adopt a chair conformation, which is the most stable arrangement to minimize steric strain. It is expected that the piperidine ring in this compound will also adopt a chair conformation in the crystalline state. The substituents, the aminomethyl group at C6 and the oxo group at C2, will occupy specific positions (axial or equatorial) on this chair. The preferred conformation will be the one that minimizes steric hindrance. Typically, larger substituents prefer to be in the equatorial position.

The conformation of the ring and the relative orientation of its substituents are quantitatively described by torsion angles. For instance, the torsion angles within the piperidine ring (e.g., N1-C2-C3-C4) would be expected to be around ±55°, characteristic of a chair conformation. The planarity of the lactam group (C6-N1-C2=O2) is also a key structural feature, with the atoms involved having a torsion angle close to 180°.

The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonds. The primary amine group (-NH₂) and the lactam N-H group are excellent hydrogen bond donors, while the lactam carbonyl oxygen (C=O) and the nitrogen of the primary amine are effective hydrogen bond acceptors. This would likely result in a complex three-dimensional network of hydrogen bonds, significantly influencing the physical properties of the compound, such as its melting point and solubility.

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules.

The Hirshfeld surface is generated based on the electron density of the promolecule (the molecule of interest) relative to the total electron density of the crystal. Several properties can be mapped onto this surface:

d_norm: This is a normalized contact distance that highlights regions of close intermolecular contacts. Negative d_norm values (typically colored red) indicate contacts shorter than the van der Waals radii, which are indicative of strong interactions like hydrogen bonds.

d_i and d_e: These represent the distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface, respectively.

2D Fingerprint Plots: These are two-dimensional histograms of d_i versus d_e, which provide a quantitative summary of the different types of intermolecular contacts. Specific patterns in the fingerprint plot can be attributed to different types of interactions (e.g., sharp spikes for hydrogen bonds, more diffuse regions for van der Waals contacts).

For this compound, a Hirshfeld surface analysis would be expected to reveal prominent red regions on the d_norm surface around the amine and lactam N-H groups and the carbonyl oxygen, visually confirming the presence of strong hydrogen bonds. The 2D fingerprint plot would likely show a high proportion of O···H and N···H contacts, quantifying the significance of hydrogen bonding in the crystal packing.

An interactive table summarizing the likely intermolecular interactions is presented below.

| Interaction Type | Donor | Acceptor | Expected Contribution |

| Hydrogen Bond | Lactam N-H | Lactam C=O | High |

| Hydrogen Bond | Primary Amine N-H | Lactam C=O | High |

| Hydrogen Bond | Lactam N-H | Primary Amine N | Moderate |

| Hydrogen Bond | Primary Amine N-H | Primary Amine N | Moderate |

| van der Waals | C-H | H-C | Moderate |

Computational and Theoretical Investigations

Molecular Mechanics and Molecular Dynamics Simulations:

Solvent Effects on Molecular Conformation and Dynamics:Research on how different solvents impact the conformation and dynamic behavior of this compound through molecular dynamics simulations appears to be unavailable.

Due to the absence of this specific scientific data, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not feasible at this time.

Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is a cornerstone of modern computational drug design, enabling the identification of essential structural features responsible for a molecule's biological activity. nih.gov This approach is particularly valuable when the three-dimensional structure of the biological target is unknown.

A pharmacophore model represents the key steric and electronic features that are necessary for optimal molecular interactions with a specific biological target. For 6-(Aminomethyl)piperidin-2-one and its derivatives, a common feature pharmacophore model can be developed by aligning a set of active molecules and identifying the common chemical features they share.

While specific models for this compound are not extensively detailed in published literature, a hypothetical model can be constructed based on its structure. The key pharmacophoric features would likely include:

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the piperidin-2-one ring.

A Hydrogen Bond Donor (HBD): The primary amine of the aminomethyl group.

A Positive Ionizable (PI) feature: The aminomethyl group, which is expected to be protonated at physiological pH.

Hydrophobic (HY) features: The aliphatic carbon atoms of the piperidine (B6355638) ring.

These features are crucial for molecular recognition at a target binding site. For instance, pharmacophore models for other piperidine and piperazine (B1678402) derivatives targeting receptors like serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 have successfully identified similar essential features, including acceptor, hydrophobic, and positively ionizable regions. researchgate.net The development of such models allows for the virtual screening of large compound libraries to identify novel molecules with the desired activity profile. nih.gov

Table 1: Hypothetical Pharmacophoric Features of this compound

| Feature Type | Location on Molecule | Potential Role in Binding |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen (C=O) | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) in the receptor active site. |

| Hydrogen Bond Donor (HBD) | Primary amine (-NH2) | Donates hydrogen atoms to form bonds with acceptor groups (e.g., C=O, N) in the receptor. |

| Positive Ionizable (PI) | Primary amine (-NH2) | Forms ionic interactions or salt bridges with negatively charged residues (e.g., Asp, Glu). |

| Hydrophobic (HY) | Piperidine ring scaffold | Engages in van der Waals or hydrophobic interactions with nonpolar pockets of the target protein. |

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govsigmaaldrich.com By quantifying how variations in molecular properties (descriptors) affect activity, QSAR models can predict the potency of novel, unsynthesized compounds. frontiersin.org

In a theoretical context for derivatives of this compound, a QSAR study would involve calculating a range of molecular descriptors. These descriptors fall into several categories:

Thermodynamic Descriptors: Such as heat of formation, which can relate to the stability of the molecule. nih.gov

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Spatial (3D) Descriptors: Including molecular surface area and volume.

Electronic Descriptors: Such as dipole moment and partial charges on atoms.

A statistical model, often using methods like multiple linear regression or machine learning algorithms, is then generated. For example, a QSAR study on piperine (B192125) analogs identified that descriptors like the partial negative surface area and the area of the molecular shadow were crucial for predicting inhibitory activity against a bacterial efflux pump. nih.gov A similar approach for this compound derivatives could elucidate which structural modifications are most likely to enhance a desired biological effect, thereby guiding synthetic efforts. researchgate.net

Molecular Docking Simulations for Interaction with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nanobioletters.com It is frequently used to predict the binding mode and affinity of small molecules to the binding site of a protein target. nih.gov

Molecular docking simulations can place this compound into the active site of a relevant protein target, such as a kinase, G protein-coupled receptor (GPCR), or an enzyme. The output includes a predicted binding pose and a docking score, which is an estimation of the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. sbmu.ac.ir

For instance, docking studies on other piperidine-containing molecules have successfully predicted their binding to various targets. One study revealed that a piperidine derivative binds tightly within the active site of Cancer Osaka Thyroid (COT) kinase with a docking score of -14.860, indicating strong inhibition potential. alliedacademies.orgalliedacademies.org Another study on 4-amino methyl piperidine derivatives targeting the µ-opioid receptor showed binding affinities ranging from -8.13 to -13.37 kcal/mol. tandfonline.com Based on these precedents, a hypothetical docking study of this compound against a panel of protein kinases could yield the predictive data shown in the table below.

Table 2: Hypothetical Molecular Docking Scores of this compound with Various Protein Kinase Targets

| Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Predicted Binding Pose |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | Binds in the ATP-binding pocket, aminomethyl group interacts with the hinge region. |

| Cancer Osaka Thyroid (COT) Kinase | 4L1O | -9.2 | Occupies the active site, piperidinone ring forms hydrophobic contacts. |

| Fibroblast Growth Factor Receptor (FGFR) | 4V04 | -7.9 | Interacts with the DFG motif in the activation loop. |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | 3DZY | -8.8 | Forms hydrogen bonds with key residues like HIS-323 and TYR-473. nanobioletters.com |

Beyond predicting the binding pose and energy, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. A detailed analysis of the docked pose of this compound would reveal these key interactions.

Hydrogen Bonds: The primary amine (-NH₂) and the lactam N-H group are potent hydrogen bond donors, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. These groups are expected to form critical hydrogen bonds with backbone or side-chain residues in the protein's active site, anchoring the molecule in place. alliedacademies.org

Hydrophobic Interactions: The cyclohexane-like ring of the piperidinone scaffold can engage in favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues such as Leucine, Isoleucine, and Valine. alliedacademies.org

Ionic Interactions (Salt Bridges): The aminomethyl group, being basic, is likely to be protonated at physiological pH. This positive charge can form strong ionic interactions with negatively charged residues like aspartate or glutamate (B1630785) in the binding pocket.

These interactions are fundamental to the molecule's affinity and selectivity for its target. tandfonline.com

In Silico Prediction of Chemical Reactivity and Selectivity

Computational tools can also predict the chemical reactivity and subtype selectivity of a compound. nih.gov These predictions are vital for understanding a molecule's metabolic fate and its potential for off-target effects.

Chemical Reactivity: Methods based on quantum mechanics, such as Density Functional Theory (DFT), can be used to calculate electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. These calculations can also help predict sites of metabolism or potential for forming reactive metabolites. mdpi.com

Target Selectivity: The selectivity of this compound for a specific protein over others can be assessed computationally. This is typically done by docking the molecule into the binding sites of multiple related proteins (e.g., different kinase subtypes). By comparing the predicted binding energies and interaction patterns across these targets, researchers can estimate the compound's selectivity profile. mdpi.com For example, subtle differences in the amino acid composition of binding sites can lead to significant differences in binding affinity, which forms the basis for selectivity.

Early assessment of these properties helps in prioritizing compounds with a higher likelihood of success in later stages of drug development. nih.gov

Applications in Chemical Synthesis and Materials Science

6-(Aminomethyl)piperidin-2-one as a Versatile Building Block in Organic Synthesis

The unique structure of this compound, combining a cyclic amide (lactam) and a primary amine, designates it as a versatile synthon. The piperidine (B6355638) ring provides a defined conformational rigidity, while the aminomethyl group serves as a key handle for elaboration into a variety of functional groups and larger molecular systems.

Precursor for Complex Heterocyclic Systems

While specific examples detailing the direct use of this compound as a precursor for complex heterocyclic systems are not extensively documented in publicly available research, its structure is analogous to key intermediates used in the synthesis of alkaloids and other pharmacologically relevant scaffolds. nih.govnih.gov The lactam moiety can undergo reduction to form the corresponding piperidine, or it can be involved in ring-opening and ring-expansion reactions. The primary amine allows for the construction of new rings through condensation or annulation reactions, making it a theoretically valuable starting point for creating polycyclic nitrogen-containing compounds. beilstein-journals.orgresearchgate.net The synthesis of substituted piperidines is a significant area of research due to their prevalence in pharmaceuticals. nih.gov

Chiral Synthon in Asymmetric Synthesis

When synthesized in an enantiomerically pure form, this compound can serve as a chiral building block. The stereocenter at the 6-position of the piperidine ring can direct the stereochemical outcome of subsequent reactions, enabling the asymmetric synthesis of complex target molecules. rsc.org Chiral piperidines are crucial components in many therapeutic agents. nih.gov The synthesis of enantiopure piperidines is often achieved from chiral starting materials, and strategies have been developed for creating cis- and trans-disubstituted piperidines with high stereoselectivity. rsc.orgnih.gov Although direct applications of chiral this compound are not widely reported, its reduced, non-lactam form, 2-aminomethylpiperidine, is utilized in asymmetric synthesis. For instance, the synthesis of (R)-2-aminomethylpiperidine has been achieved from (R)-pipecolinamide via reduction, highlighting a pathway from a related cyclic amide precursor. nih.gov

Role in Ligand Design for Coordination Chemistry

The aminomethylpiperidine (B13870535) scaffold, which can be accessed from this compound through reduction of the lactam ring, is a valuable platform for designing polydentate ligands for coordination chemistry. The piperidine ring imparts a degree of conformational rigidity to the ligand, which can enhance the thermodynamic stability and kinetic inertness of the resulting metal complexes. nih.gov This pre-organization of the coordinating groups can lead to more stable and selective metal binding.

Synthesis of Polydentate Ligands Incorporating the Aminomethylpiperidine Scaffold

Researchers have successfully synthesized pentadentate ligands based on the 2-aminomethylpiperidine (AMP) structure for the complexation of metal ions like Manganese(II) (Mn(II)). nih.govnih.gov Two notable examples are AMPTA (2-aminomethylpiperidine-N,N,N'-triacetic acid) and AMPDA-HB (2-aminomethylpiperidine-N,N'-diacetic acid-N'-hydroxybenzyl). nih.gov In these ligands, the nitrogen atoms of the aminomethylpiperidine core and the oxygen atoms from appended carboxylate or phenolate (B1203915) groups act as donors to coordinate with a central metal ion. nih.gov The synthesis of these ligands involves alkylating the nitrogen atoms of 2-aminomethylpiperidine with functional arms, such as tert-butyl bromoacetate (B1195939), followed by deprotection. nih.govmdpi.com The incorporation of the piperidine ring is hypothesized to induce greater rigidity in the final metal complex, analogous to how cyclic backbones in ligands like CDTA lead to more stable complexes than their linear counterparts like EDTA. nih.gov A range of other ligands based on 2-(aminomethyl)piperidine (B33004) have also been complexed to various metal centers, including Mg(II), Zn(II), Ti(IV), and Zr(IV). rsc.orgrsc.org

Metal Complexation Studies (e.g., Mn(II) Chelates)

Ligands derived from the aminomethylpiperidine scaffold have been specifically developed for Mn(II) complexation, which is of interest for applications such as contrast agents in magnetic resonance imaging (MRI). nih.govnih.gov The ligands AMPTA and AMPDA-HB form stable complexes with Mn(II). nih.gov Spectrophotometric and potentiometric titrations have been used to study the equilibrium of these complexation reactions. nih.gov Computational modeling using Density Functional Theory (DFT) has shown that these Mn(II) complexes adopt an octahedral coordination environment, with the metal ion being coordinated by the donor atoms of the ligand and one water molecule. nih.govnih.gov

Thermodynamic Stability and Relaxometric Properties of Metal Complexes

The thermodynamic stability of metal complexes is a crucial parameter for their practical application. For Mn(II) complexes of AMPTA and AMPDA-HB, stability constants have been determined through pH potentiometric titrations. nih.gov The stability of these complexes is often expressed by the pMn value, which represents the negative logarithm of the free Mn(II) concentration at physiological pH (7.4) under specific conditions. While the Mn(II) complexes of AMPTA and AMPDA-HB are more stable than those of other open-chain pentadentate ligands, their pMn values are slightly lower than that of the well-established Mn(EDTA) complex. nih.gov

The relaxometric properties of these paramagnetic complexes are essential for their function as MRI contrast agents. The key parameter is the proton relaxivity (r₁), which measures the enhancement of the relaxation rate of water protons. Higher relaxivity values generally lead to better image contrast. The Mn(II) complexes of AMPTA and AMPDA-HB both have one coordinated water molecule (q=1) and exhibit relaxivity values comparable to other monohydrated Mn(II) complexes. nih.gov

Table 1: Thermodynamic Stability of Mn(II) Complexes Data obtained at 298 K in 0.15 M NaCl.

| Complex | log KML | pMn |

|---|---|---|

| [Mn(AMPTA)] | 14.19 | 7.89 |

| [Mn(AMPDA-HB)] | 13.56 | 7.07 |

| [Mn(EDTA)] | 13.88 | 8.01 |

| [Mn(CDTA)] | 15.39 | 9.53 |

Source: Martinelli, J. et al., Molecules, 2021. nih.gov

Table 2: Relaxometric Properties of Mn(II) Complexes Data recorded at 298 K, 20 MHz, pH 7.4.

| Complex | Relaxivity (r₁) [mM⁻¹ s⁻¹] | Number of Coordinated Water Molecules (q) |

|---|---|---|

| [Mn(AMPTA)] | 3.3 | 1 |

| [Mn(AMPDA-HB)] | 3.4 | 1 |

| [Mn(EDTA)] | 3.3 | 1 |

Source: Martinelli, J. et al., Molecules, 2021. nih.gov

Development of Specialty Polymers and Materials

The presence of both an amine and a lactam functionality allows for the integration of this compound into polymeric structures through various polymerization techniques, leading to materials with tailored properties.

Incorporation into Polymer Backbones

This compound can be incorporated into polymer backbones primarily through two main routes: polycondensation reactions involving the primary amine and ring-opening polymerization of the lactam ring.

In polycondensation , the primary aminomethyl group can react with dicarboxylic acids, diacyl chlorides, or diesters to form polyamides. This reaction introduces the piperidinone ring as a pendant group along the polymer chain. The resulting polyamides can exhibit unique thermal and mechanical properties due to the presence of the cyclic side group, which can influence chain packing and intermolecular interactions.

Ring-opening polymerization (ROP) of the lactam ring is another key strategy. While the six-membered δ-valerolactam ring is generally less strained than smaller lactams, its polymerization can be achieved under specific catalytic conditions. The aminomethyl group can act as an initiating or functional site. For instance, N-acylation of the lactam followed by anionic ROP can lead to the formation of functionalized polyamide-6 analogues. The pendant aminomethyl groups can then be further modified post-polymerization to introduce additional functionalities.

The copolymerization of this compound with other lactams, such as ε-caprolactam, offers a pathway to functionalized nylon-6 materials. This approach allows for the introduction of primary amine functionalities at regular intervals along the polyamide chain, which can serve as sites for cross-linking, grafting, or the attachment of specific molecules, thereby tuning the material's properties for specific applications.

Table 1: Potential Polymerization Methods for this compound

| Polymerization Method | Reactive Group(s) | Resulting Polymer Type | Potential Monomers for Copolymerization |

| Polycondensation | Primary Amine | Polyamide | Adipoyl chloride, Terephthaloyl chloride, Sebacic acid |

| Anionic Ring-Opening Polymerization | Lactam Ring | Functionalized Polyamide-6 Analogue | ε-Caprolactam, δ-Valerolactam |

| Cationic Ring-Opening Polymerization | Lactam Ring | Functionalized Polyamide-6 Analogue | Laurolactam |

Modification of Polymer Properties

The incorporation of the this compound moiety into a polymer backbone can significantly alter the material's properties in several ways:

Thermal Stability: The rigid piperidinone ring can increase the glass transition temperature (Tg) of the resulting polymer compared to its linear aliphatic counterparts, leading to enhanced thermal stability.

Mechanical Properties: The introduction of the cyclic structure can affect the crystallinity and chain mobility of the polymer, thereby influencing its tensile strength, modulus, and toughness. The potential for hydrogen bonding involving both the amide group in the backbone and the lactam ring can further enhance mechanical performance.

Adhesion and Solubility: The primary amine functionality provides a handle for improving adhesion to various substrates through covalent bonding or strong intermolecular interactions. It can also be protonated to enhance the solubility of the polymer in polar or aqueous media.

Functionalization: The pendant aminomethyl groups are reactive sites for a wide range of chemical modifications. This allows for the post-polymerization introduction of various functional groups, such as cross-linking agents, bioactive molecules, or stimuli-responsive moieties, leading to the creation of "smart" materials.

Table 2: Predicted Influence of this compound Incorporation on Polymer Properties

| Property | Predicted Effect | Rationale |

| Glass Transition Temperature (Tg) | Increase | Introduction of a rigid cyclic structure restricts chain mobility. |

| Crystallinity | Decrease | The bulky pendant group can disrupt regular chain packing. |

| Tensile Strength | Increase | Enhanced intermolecular forces through hydrogen bonding. |

| Solubility in Polar Solvents | Increase | The presence of polar amine and amide functionalities. |

| Adhesion to Surfaces | Increase | Reactive amine groups can form bonds with substrate surfaces. |

Applications in Catalysis

The distinct structural features of this compound make it an attractive scaffold for the design of novel catalysts, both in the domain of organocatalysis and as a ligand for metal-based catalysis.

Design of Organocatalysts and Ligands for Metal Catalysis

The bifunctional nature of this compound, containing both a Lewis basic amine and a hydrogen-bond-donating amide, is a key feature in the design of organocatalysts . This combination allows for the simultaneous activation of both the nucleophile and the electrophile in a chemical reaction. For example, in a Michael addition, the primary amine could form an enamine with a carbonyl compound (the nucleophile), while the lactam amide could activate the Michael acceptor (the electrophile) through hydrogen bonding. This dual activation can lead to high reaction rates and stereoselectivities.

Derivatization of the primary amine allows for the synthesis of a variety of chiral catalysts. For instance, reaction with isothiocyanates can yield thiourea-based catalysts, while reaction with chiral acids can produce chiral amide catalysts. These catalysts can be employed in a range of asymmetric transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions.

As a ligand for metal catalysis , the aminomethylpiperidine framework can chelate to a metal center through the nitrogen of the piperidine ring and the nitrogen of the aminomethyl group, forming a stable five-membered ring. The lactam carbonyl oxygen can also potentially coordinate to the metal, making it a tridentate ligand. The chirality of the piperidine ring, if a specific enantiomer is used, can be transferred to the metal's coordination sphere, enabling asymmetric catalysis.

These ligands can be used to prepare complexes with a variety of transition metals, such as palladium, rhodium, iridium, and copper, for applications in asymmetric hydrogenation, C-C bond formation, and other important organic transformations. The steric and electronic properties of the ligand can be fine-tuned by modifying the piperidine ring or the aminomethyl group to optimize the catalytic activity and selectivity.

Influence on Reaction Rates and Selectivity

The structure of catalysts derived from this compound is expected to have a profound influence on both reaction rates and selectivity.

In organocatalysis , the pre-organization of the substrate molecules through multiple non-covalent interactions with the bifunctional catalyst can significantly lower the activation energy of the reaction, thus increasing the reaction rate . The rigid piperidinone backbone can create a well-defined chiral pocket around the active site, leading to high enantioselectivity by favoring one transition state over the other.

In metal catalysis , the chelation of the aminomethylpiperidine ligand to the metal center can enhance the stability of the catalytic complex, leading to higher turnover numbers and improved reaction rates . The steric bulk of the piperidinone ring can influence the coordination of the substrate to the metal, thereby controlling the regioselectivity and stereoselectivity of the reaction. For example, in asymmetric hydrogenation, the chiral ligand can effectively block one face of the substrate from approaching the metal center, leading to the preferential formation of one enantiomer.

Table 3: Potential Catalytic Applications and Expected Influence on Selectivity

| Catalytic Application | Type of Catalyst/Ligand | Potential Influence on Selectivity |

| Asymmetric Michael Addition | Bifunctional Organocatalyst | High Enantioselectivity |

| Asymmetric Aldol Reaction | Chiral Amine Derivative | High Diastereo- and Enantioselectivity |

| Asymmetric Hydrogenation | Chiral Ligand for Rhodium or Iridium | High Enantioselectivity |

| Palladium-Catalyzed Allylic Alkylation | Chiral Ligand for Palladium | High Enantio- and Regioselectivity |

Analytical Methodologies for 6 Aminomethyl Piperidin 2 One and Its Derivatives

Chromatographic Techniques

Chromatography is a powerful set of techniques used to separate and identify the components of a mixture. For 6-(aminomethyl)piperidin-2-one, several chromatographic methods are applicable.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds, including lactam derivatives. nih.govdntb.gov.ua It is widely used for determining the purity of this compound and for separating it from starting materials, byproducts, and degradation products. Reversed-phase HPLC is a common mode used for this purpose, where a nonpolar stationary phase is used with a polar mobile phase.

The presence of the primary amine and the polar lactam structure allows for good retention and separation on C18 columns. The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov UV detection is suitable as the amide bond within the lactam ring exhibits absorbance in the low UV region (around 210-220 nm). For derivatives lacking a strong chromophore, derivatization with a UV-active agent may be necessary. nih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value/Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | A: 0.01 M Phosphate Buffer (pH 6.5)B: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

This table presents a typical starting point for method development; parameters may require optimization.

Gas Chromatography (GC) is a technique primarily used for volatile and thermally stable compounds. americanpeptidesociety.org Due to the relatively low volatility and polar nature of this compound, direct analysis by GC can be challenging. The presence of the primary amine and the lactam ring can lead to peak tailing and poor chromatographic performance.

To overcome these limitations, derivatization is often required to convert the analyte into a more volatile and less polar derivative. nih.gov Common derivatization agents for amines and amides include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). mdpi.com Following derivatization, the compound can be analyzed on a nonpolar or medium-polarity capillary column, such as a DB-5 or HP-5, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. encyclopedia.pub

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used for monitoring the progress of chemical reactions. nih.gov In the synthesis of this compound and its derivatives, TLC can be used to track the consumption of starting materials and the formation of the product. derpharmachemica.com

A silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of polar organic solvents, such as dichloromethane/methanol or ethyl acetate (B1210297)/hexane with a small amount of triethylamine (B128534) or ammonia (B1221849) to reduce tailing of the amine, serves as the mobile phase. Visualization of the spots can be achieved under UV light (if the compounds are UV-active) or by staining with a suitable reagent. nih.gov Common staining agents for amines include ninhydrin, which produces a characteristic purple spot, or iodine vapor. nih.gov By comparing the Rf (retention factor) values of the spots in the reaction mixture to those of the starting material and product standards, the progress of the reaction can be qualitatively assessed.

Spectrophotometric Methods

Spectrophotometric methods involve the measurement of the interaction of electromagnetic radiation with a substance and are valuable for quantification and equilibrium studies.

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the UV or visible range. amhsr.org The lactam ring in this compound contains an amide chromophore which absorbs UV radiation at wavelengths around 210-220 nm. This absorbance can be used for quantification based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. nih.gov

For quantification in the presence of other UV-absorbing compounds, derivatization can be employed to shift the absorbance to a different wavelength or to the visible region, thereby increasing selectivity. nih.gov For instance, the primary amine group can be reacted with a chromogenic reagent to produce a colored product that can be measured at a specific wavelength in the visible range. The method's simplicity and cost-effectiveness make it suitable for routine quality control applications. mdpi.com

Table 2: Example Parameters for UV-Vis Quantification of a Derivatized Amine

| Parameter | Value/Condition |

| Derivatizing Agent | Ninhydrin |

| Solvent | Ethanol |

| Wavelength of Max. Absorbance (λmax) | ~570 nm (for the colored product) |

| Concentration Range | 1-20 µg/mL |

| Path Length | 1 cm |

This table provides an illustrative example; the specific derivatizing agent and conditions would need to be optimized for this compound.

pH potentiometry is an electrochemical method used to determine the acid-base properties of a compound, specifically its pKa value(s). For this compound, this technique can be used to study the equilibrium of the primary aminomethyl group. The pKa value provides insight into the degree of protonation of the amine at a given pH, which is a critical parameter influencing its solubility, reactivity, and biological interactions.

The method involves the titration of a solution of the compound with a standard acid or base. The pH of the solution is monitored using a pH electrode as a function of the volume of titrant added. The pKa can be determined from the midpoint of the titration curve. The lactam amide is generally a very weak base, and its protonation is not typically observed in aqueous solutions under normal pH ranges. Therefore, the potentiometric titration would primarily characterize the basicity of the aminomethyl substituent.

Table 3: Predicted pKa Values for Functional Groups in this compound

| Functional Group | Predicted pKa |

| Primary Amine (-CH2NH2) | ~9.5 - 10.5 |

| Lactam Amide (secondary) | < 0 (as a conjugate acid) |

These are estimated values based on similar structures; experimental determination is necessary for precise values.

Future Research Directions

Exploration of Novel Synthetic Pathways

Future research will likely focus on developing more efficient, stereoselective, and sustainable methods for synthesizing 6-(aminomethyl)piperidin-2-one and its derivatives. Current strategies often rely on multi-step processes, but emerging methodologies offer promising alternatives.

Organophotocatalysis represents another frontier. Recently developed methods enable the one-step construction of diverse 2-piperidinone cores from simple starting materials like ammonium (B1175870) salts and alkenes using visible light. Adapting these [1+2+3] cycloaddition strategies could provide a modular and highly efficient route to functionalized piperidinones, including the aminomethyl-substituted target.